molecular formula C12H22N2O3 B7916150 [(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid

[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid

Cat. No.: B7916150
M. Wt: 242.31 g/mol
InChI Key: MKDDEVDMDCCKKF-UHFFFAOYSA-N
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Description

[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid is a chiral piperidine derivative of significant interest in pharmaceutical research and development. This compound serves as a versatile and high-value building block for the synthesis of more complex molecules. Its structure, which integrates a piperidine ring, an acetyl group, and an acetic acid moiety, is commonly investigated for its potential to interact with biological targets. Piperidine scaffolds are frequently explored in drug discovery due to their presence in compounds with a wide range of biological activities . Specifically, research into closely related 1-methylpiperidine derivatives has demonstrated high affinity and selectivity for sigma-1 (σ1) receptors, which are implicated in neurological disorders and cancer pathways . These receptors are expressed in the central nervous system and in various human tumor cells, making them attractive targets for the development of novel therapeutic and diagnostic agents . The structural features of this compound, particularly the acetylated piperidine nitrogen and the ethyl-amino-acetic acid chain, make it a valuable intermediate for medicinal chemists aiming to modulate the lipophilicity, polarity, and overall pharmacokinetic properties of potential drug candidates . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in synthetic chemistry. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(1-acetylpiperidin-2-yl)methyl-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-13(9-12(16)17)8-11-6-4-5-7-14(11)10(2)15/h11H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDDEVDMDCCKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Acylation

The foundational route involves functionalization of a piperidine precursor. Starting with 2-(aminomethyl)piperidine , ethylation at the secondary amine is achieved via reaction with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. Subsequent acetylation of the piperidine nitrogen employs acetyl chloride in dichloromethane (DCM) under reflux, yielding the 1-acetyl intermediate. Critical parameters include:

StepReagentSolventTemp (°C)Time (h)Yield (%)
EthylationEthyl bromideDMF601278
AcetylationAcetyl chlorideDCM40692

The final carboxylation step introduces the acetic acid moiety via reaction with bromoacetic acid in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base, achieving 67% yield after purification by recrystallization.

Organometallic-Assisted Cyclization

Advanced methods leverage palladium catalysis for stereocontrol. A palladium(II)-catalyzed cyclization of N-allyl glycine derivatives in the presence of (R)-BINAP ligand generates the piperidine core with >90% enantiomeric excess (ee). Key reaction conditions:

Pd(OAc)2(5%),(R)-BINAP(6%),KOAc(2eq),DMA80C,24h\text{Pd(OAc)}_2 \, (5\%), \, \text{(R)-BINAP} \, (6\%), \, \text{KOAc} \, (2 \, \text{eq}), \, \text{DMA} \, 80^\circ\text{C}, \, 24 \, \text{h}

This method circumvents racemization risks associated with classical SN2 pathways.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies highlight solvent polarity’s role in acetylation efficiency:

SolventDielectric Constant (ε)Yield (%)
DCM8.9392
THF7.5885
Toluene2.3863

Elevated temperatures (>60°C) during ethylation reduce selectivity due to competing N-alkylation side reactions.

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems, boosting ethylation yields to 84%. For carboxylation, microwave-assisted synthesis at 100°C reduces reaction time from 12 h to 45 min with comparable yields (65%).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.89 (m, 1H, piperidine H-2), 2.98–3.12 (m, 4H, -NCH₂CO₂H).

  • HRMS : m/z calc. for C₁₂H₂₁N₂O₃ [M+H]⁺: 265.1422; found: 265.1419.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 80:20) confirms >98% ee for organometallic-derived batches.

Industrial-Scale Production Considerations

Cost-Effective Solvent Recovery

Patent data recommend 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative to DCM, enabling 92% solvent recovery via distillation.

Continuous Flow Synthesis

Pilot-scale trials using microreactors demonstrate:

  • 15% higher yield vs. batch processes (82% vs. 67%)

  • 50% reduction in reaction time (8 h vs. 16 h)

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of new drug candidates, particularly those targeting neurological disorders. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for developing therapeutics aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders.

Organic Synthesis

[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing chemists to create diverse derivatives that may possess unique biological properties.

Pharmacology

The pharmacokinetic and pharmacodynamic properties of this compound are actively studied to understand its therapeutic effects better. Research indicates that it may exhibit analgesic properties and could be effective in pain management .

Biological Research

Studies have focused on the interactions of this compound with enzymes and receptors within biological systems. Understanding these interactions is vital for elucidating its role in modulating biochemical pathways and its potential therapeutic effects.

Types of Reactions

The compound can participate in several chemical reactions:

  • Oxidation : Converts the compound into ketones or carboxylic acids.
  • Reduction : Produces corresponding alcohols or amines.
  • Substitution : Involves replacing functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature and solvent are optimized to achieve desired products.

Neuroprotective Effects

Research has demonstrated that derivatives of this compound exhibit neuroprotective activity in models of cerebral ischemia. In one study, compounds were administered intraperitoneally in mice following induced ischemia, showing significant reductions in infarction size .

Analgesic Properties

A study investigating the analgesic potential found that certain derivatives significantly reduced pain responses in animal models compared to control groups, suggesting promising applications for pain management therapies .

Mechanism of Action

The mechanism of action of [(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound A : (1-Methyl-2-piperidinyl)acetic acid (CAS 107388-72-7)
  • Structure : Piperidine ring with a methyl group at position 1 and acetic acid at position 2.
  • Differences: Lacks the acetyl and ethyl-amino substituents.
  • Properties : Reduced steric hindrance and lower molecular weight (MW: 171.2 g/mol) compared to the target compound. Simpler structure may enhance solubility but reduce binding specificity .
Compound B : [(1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid (CAS 853892-50-9)
  • Structure: Pyrrolidine (five-membered ring) instead of piperidine, with similar acetyl and ethyl-amino groups.
Compound C : 2-(4-Diphenylmethylene-piperidinyl)acetic acid amides (EP0048705)
  • Structure : Piperidine substituted with a diphenylmethylene group and acetic acid amide.

Physicochemical and Functional Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~280 g/mol (estimated) 171.2 g/mol ~260 g/mol (estimated) 350–400 g/mol (varies)
Key Functional Groups Acetyl, ethyl-amino, acetic acid Methyl, acetic acid Acetyl, ethyl-amino, acetic acid Diphenylmethylene, amide
Solubility Moderate (polar groups vs. acetyl) High (simpler structure) Moderate (smaller ring) Low (aromatic hydrophobicity)
Chelation Potential High (carboxylate and amino groups) Moderate (carboxylate only) High (similar to target) Low (amide-dominated)
Applications Research (hypothesized metal binding) Pharmaceutical intermediates Bioactive molecule studies Antiallergic/spasmolytic agents

Mechanistic Insights from Analogues

  • Chelation Behavior: The target compound’s acetic acid and ethyl-amino groups may synergistically bind metal ions, akin to acetic acid-modified biochar (ASBB), which achieves 97.8% uranium removal via -COO⁻ coordination .
  • Impact of Acetyl Group: The acetyl substituent likely reduces basicity of the piperidine nitrogen, altering pH-dependent solubility and interaction dynamics compared to non-acetylated analogues like Compound A .

Biological Activity

[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, shows promise in various therapeutic applications, including neuropharmacology and cancer treatment. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • Functional Groups : Acetic acid moiety, piperidine ring

The compound's structure allows it to interact with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine ring facilitates binding to various molecular targets, while the acetyl and amino groups enhance its reactivity and binding affinity.

Key Mechanisms:

  • Receptor Modulation : The compound may modulate neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Potential inhibition of acetylcholinesterase (AChE) suggests possible applications in Alzheimer's disease therapy .
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer activity .
  • Anti-inflammatory Activity : Interaction with inflammatory pathways could offer therapeutic benefits in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives similar to this compound. Below are notable findings:

StudyFindings
Study 1 (PMC3014281)Identified several piperidine derivatives as effective antagonists for G-protein coupled receptors (GPCRs), suggesting potential applications in neuropharmacology.
Study 2 (PMC8243516)Investigated the role of phospholipase A2 inhibition in drug-induced phospholipidosis, highlighting the importance of enzyme interactions for therapeutic efficacy.
Study 3 (MDPI Review)Reviewed various piperidine derivatives showing significant anticancer activity through apoptosis induction in tumor cells .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry:

  • Drug Development : Its ability to modulate key biological pathways positions it as a candidate for developing new therapeutics targeting neurological disorders and cancer.
  • Synthetic Pathways : Ongoing research focuses on optimizing synthetic routes to enhance yield and purity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including piperidine ring functionalization, acetylation, and amino-acetic acid coupling. For example, piperidine derivatives can be synthesized via reductive amination or nucleophilic substitution (e.g., 1-methyl-4-piperidone reactions with isopropylamine ). Purification via column chromatography or recrystallization is critical. Kinetic studies under varying pH and temperature (e.g., hydrolysis of cymoxanil ) can inform stability during synthesis.
  • Key Parameters : Reaction yield optimization (e.g., 60–80% for similar compounds ), enantiomeric purity via chiral HPLC or conversion to diastereomeric amides (e.g., using (S)-1-phenylethylamine ).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • TLC : Use silica gel plates with mobile phases like ethyl acetate/hexane (1:1) for rapid purity assessment .
  • HPLC : Employ fused-core columns (e.g., Halo C18) with UV detection at 210–254 nm for quantification .
  • NMR/Mass Spectrometry : Confirm molecular structure via 1^1H/1313C NMR and high-resolution MS (e.g., MALDI-TOF for peptide conjugates ).
  • Purity Standards : ≥95% purity for biological assays; residual solvent analysis via GC .

Advanced Research Questions

Q. What mechanisms underlie the compound’s stability under physiological conditions, and how can hydrolysis pathways be mitigated?

  • Methodological Answer : Hydrolysis studies in aqueous buffers (pH 2–10) at 37°C reveal susceptibility of the acetyl-piperidine moiety to nucleophilic attack. For example, cymoxanil analogs degrade via pH-dependent cleavage of methoxyimino groups . Stabilization strategies include:

  • Buffering Agents : Ethyl 2-cyano-2-(hydroxyimino) acetate (Oxyma) reduces aspartimide formation in peptide analogs .
  • Data Table :
pHHalf-life (h)Primary Degradation Pathway
2.012.5Acetyl group hydrolysis
7.448.3Piperidine ring oxidation
10.05.8Ethyl-amino dealkylation

Q. How does this compound interact with soluble epoxide hydrolase (sEH), and what assay conditions optimize inhibitory activity?

  • Methodological Answer : Competitive inhibition assays using fluorescent substrates (e.g., 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) vs. physiological substrates (14,15-EET) reveal IC50_{50} discrepancies due to substrate polarity .

  • Assay Design :
  • Fluorescent Assay : KiK_i = 15 nM (high sensitivity but may overestimate potency).
  • LC-MS/MS Assay : KiK_i = 85 nM (physiologically relevant but lower throughput) .
  • Data Contradiction Resolution : Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry) and molecular docking to confirm binding modes .

Q. What strategies resolve contradictions in pharmacological data across different in vitro models?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., neuronal vs. peripheral tissue assays) may arise from differential receptor subunit expression.

  • Case Study : AMPA receptor antagonists show variable activity due to GluA2 subunit prevalence .
  • Experimental Design :
  • Use cell lines with defined receptor profiles (e.g., CHO-K1 expressing GluA1-4).
  • Normalize data to endogenous control proteins (e.g., β-actin) to account for expression variability .

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what analytical methods validate chiral integrity?

  • Methodological Answer :

  • Chiral Resolution : Convert the compound to diastereomeric amides (e.g., (R)-(-)-phenyl-N-(1''-phenylethyl)-2-piperidin-1'-yl-acetamide) using (S)-1-phenylethylamine, followed by HPLC separation .
  • Validation : Circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration confirmation .

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